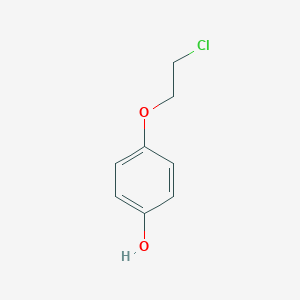

4-(2-Chloroethoxy)phenol

Description

Contextual Significance within Phenolic Ether Chemistry

Phenolic ethers, a class of organic compounds derived from phenols where the hydroxyl group is replaced by an alkoxy group, are significant scaffolds in both natural products and synthetic molecules. acs.orgnih.gov They are less hydrophilic than their parent phenols but can still accept hydrogen bonds, allowing for some solubility in polar solvents. wikipedia.org This modulation of physicochemical properties is a key reason for their prevalence in various applications. acs.orgnih.gov

Within this context, 4-(2-Chloroethoxy)phenol serves as a valuable bifunctional building block. The phenolic hydroxyl group can undergo typical reactions of phenols, while the chloroethoxy side chain provides a site for nucleophilic substitution. evitachem.com This dual reactivity allows for the sequential or simultaneous introduction of different functionalities, making it a versatile tool for synthetic chemists. For instance, the synthesis of 7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one utilizes a similar chloroethoxy-substituted phenol (B47542) to build a more complex heterocyclic system. ijpsonline.com

The reactivity of the phenolic ring itself is also of interest. The presence of the electron-donating ether group activates the aromatic ring, making it more susceptible to electrophilic substitution reactions compared to unsubstituted benzene (B151609). issr.edu.kh This enhanced reactivity is a cornerstone of phenol chemistry and is exploited in various synthetic transformations. issr.edu.khunacademy.com

Interdisciplinary Relevance in Advanced Chemical Synthesis and Environmental Science

The applications of this compound and related structures extend beyond traditional organic synthesis, finding relevance in medicinal chemistry and environmental science. While not a therapeutic agent itself, its structural motifs are found in more complex molecules investigated for potential biological activities. evitachem.com For example, the synthesis of 3,4-dihydroxytamoxifen, a potential metabolite of tamoxifen, involved a key intermediate, 4-(2-chloroethoxy)-3,4-methylenedioxybenzophenone, highlighting the role of such chloroethoxy-containing phenols in the preparation of biologically relevant molecules. nih.gov

In the realm of environmental science, the study of substituted phenols is crucial for understanding their environmental fate and effects. rsc.org Phenolic compounds can be toxic to various organisms by interfering with cellular energy production. acs.org The oxidation of substituted phenols is a primary transformation pathway in the environment. rsc.org Research into the toxicity of substituted phenols towards aquatic species has shown a correlation with their physicochemical properties, such as the octanol-water partition coefficient (Kow). nih.gov The biodegradability of substituted phenols in river water has also been linked to their toxicity and ionization constant (pKa). besjournal.com Furthermore, substituted phenols are considered priority pollutants by the EPA, and their effects on the fluidity of cell membranes have been a subject of toxicological studies. nih.gov The presence of the chloroethoxy group in this compound makes it a relevant compound for studies aimed at understanding the environmental behavior of halogenated organic compounds.

Below is a table summarizing the key properties and research areas related to this compound:

| Property/Research Area | Description |

| Chemical Synthesis | Used as a bifunctional intermediate in the synthesis of more complex organic molecules, including heterocyclic systems and potential drug analogues. evitachem.comijpsonline.com The chloroethoxy group allows for nucleophilic substitution reactions. evitachem.com |

| Phenolic Ether Chemistry | As a phenolic ether, it exhibits modified physicochemical properties compared to phenol, such as reduced hydrophilicity. wikipedia.org The ether group activates the aromatic ring towards electrophilic substitution. issr.edu.kh |

| Medicinal Chemistry | Structural motifs similar to this compound are incorporated into larger molecules studied for their potential biological activities. evitachem.comnih.gov |

| Environmental Science | Relevant to the study of the environmental fate, toxicity, and biodegradability of substituted and halogenated phenols. rsc.orgacs.orgnih.govbesjournal.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIYHUNATGXCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544213 | |

| Record name | 4-(2-Chloroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100238-55-9 | |

| Record name | 4-(2-Chloroethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100238-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(2-chloroethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 4 2 Chloroethoxy Phenol

Established Synthetic Routes

Established synthetic routes to 4-(2-Chloroethoxy)phenol and its analogs primarily rely on classical etherification reactions and modifications thereof. These methods offer reliable pathways to the target molecule.

O-Alkylation of Phenols with Halogenated Ethers

The most common and direct method for synthesizing aryl ethers is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, this typically involves the reaction of a hydroquinone (B1673460) derivative with a dihalogenated ethane (B1197151), such as 1-bromo-2-chloroethane (B52838).

The general mechanism involves the deprotonation of a phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion. youtube.com This phenoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. wikipedia.org For phenols, which are more acidic than aliphatic alcohols, bases like sodium hydroxide (B78521) or potassium carbonate are generally sufficient. byjus.comyoutube.com

A representative synthesis involves the reaction of a starting phenol (B47542) with 1-bromo-2-chloroethane in the presence of a base. The choice of a bromo-chloro substituted ethane is strategic; the bromine atom is a better leaving group than chlorine, allowing for preferential displacement of bromide to form the desired ether linkage while retaining the chloro group on the alkyl chain.

For instance, a similar compound, 1-(2-chloroethoxy)-4-nitrobenzene, is synthesized by reacting 4-nitrophenol (B140041) with 1-bromo-2-chloroethane. chemicalbook.com The reaction is typically performed in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724) to facilitate the SN2 mechanism. byjus.comchemicalbook.com

| Reactant 1 | Reactant 2 | Base | Solvent | Catalyst | Conditions | Yield |

| 4-Nitrophenol | 1-Bromo-2-chloroethane | Potassium Carbonate | Acetonitrile | - | Reflux (80°C), overnight | 84% chemicalbook.com |

| 4-Nitrophenol | 1-Bromo-2-chloroethane | Potassium Carbonate | Acetone | Tetrabutylammonium (B224687) bromide, Potassium iodide | Reflux, 67 hours | - |

| 4-(Methylthio)phenol | - | - | - | - | General procedure (II) | 83% rsc.org |

This table summarizes reaction conditions for the synthesis of this compound analogs via O-alkylation.

Mitsunobu-Type Etherification Strategies

The Mitsunobu reaction provides an alternative pathway for forming ethers by converting a primary or secondary alcohol into a good leaving group in situ. organic-chemistry.orgwikipedia.org This reaction is known for its mild conditions and, crucially, for proceeding with a clean inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgatlanchimpharma.com

The reaction involves an alcohol, an acidic pronucleophile (in this case, a phenol), a phosphine (B1218219) (typically triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The phosphine and azodicarboxylate combine to form a phosphonium (B103445) intermediate that activates the alcohol's oxygen, allowing it to be displaced by the nucleophilic phenol. organic-chemistry.org

While highly effective, a potential side reaction can occur, especially with sterically hindered phenols, where the azodicarboxylate byproduct acts as a nucleophile. sdstate.edu This can sometimes lower the yield of the desired ether. sdstate.edu The use of less sterically demanding solvents, such as diethyl ether instead of THF, has been shown to suppress this side reaction and improve product yields in some cases. sdstate.edu

| Component | Example Reagent | Role |

| Alcohol | 2-Chloroethanol (B45725) | Substrate to be activated |

| Pronucleophile | Hydroquinone | Nucleophile |

| Phosphine | Triphenylphosphine (PPh₃) | Activating Agent / Reducing Agent |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Activating Agent / Oxidizing Agent |

This table outlines the key components of a Mitsunobu reaction for ether synthesis.

Direct Halogenation Reactions on Ethereal Precursors

Another strategic approach involves the direct halogenation of a pre-formed ethereal precursor, such as 4-ethoxyphenol. researchgate.netnih.gov This route changes the order of bond formation, first establishing the ether linkage and then introducing the halogen. For example, methods exist for the chlorosulfonation of 4-ethoxyphenol. Similarly, direct halogenation of compounds like 3-ethoxyphenol (B1664596) can be achieved using specific chlorinating agents under controlled conditions to yield chloro-substituted ethoxy phenols. smolecule.com

Catalytic Systems in Synthesis Optimization

To improve the efficiency, selectivity, and sustainability of synthesizing this compound, various catalytic systems can be employed.

In the Williamson ether synthesis, phase transfer catalysts (PTCs) are often used in industrial applications. byjus.com Catalysts like tetrabutylammonium bromide can facilitate the reaction between a water-soluble nucleophile (the phenoxide) and an organic-soluble electrophile (the alkyl halide) by transporting the nucleophile into the organic phase. This is demonstrated in the synthesis of 1-(2-chloroethoxy)-4-nitrobenzene, where tetrabutylammonium bromide is used alongside potassium iodide.

Transition-metal catalysis also offers powerful tools for C-O bond formation. While often applied to the synthesis of the phenol ring itself, these methods can be adapted for etherification. beilstein-journals.org For instance, copper-catalyzed reactions are known to promote the synthesis of phenols and could be applied in coupling reactions. beilstein-journals.orgnih.gov More recently, nickel-based catalytic systems have been developed for the conversion of aryl halides to phenols under mild conditions using nitrous oxide as an oxygen source, representing a novel approach to C-O bond formation. nih.govnih.gov For optimizing halogenation steps, ruthenium catalysts like [RuCl₂(p-cymene)]₂ have been used for the regioselective ortho- or para-hydroxylation and alkenylation of phenolic compounds. nih.gov

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity is a key consideration in the synthesis of this compound, particularly when using precursors with multiple reactive sites, such as hydroquinone. In the O-alkylation of hydroquinone, controlling the reaction to achieve mono-alkylation over di-alkylation is essential. This is typically managed by controlling the stoichiometry of the reactants. Furthermore, the Williamson synthesis itself is subject to regioselective constraints; it works best with primary alkyl halides. masterorganicchemistry.com Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions in the presence of a strong base like a phenoxide, leading to the formation of alkenes as side products. byjus.commasterorganicchemistry.com

Stereoselectivity becomes relevant if a chiral center is present, for example, if a chiral derivative of 2-chloroethanol were used as the starting material. In such cases, the choice of reaction can determine the stereochemical outcome. The Williamson ether synthesis proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the electrophilic carbon. wikipedia.org The Mitsunobu reaction is also highly stereoselective and is well-known for causing a predictable inversion of configuration at the alcohol's stereocenter. organic-chemistry.orgwikipedia.orgnih.gov This makes it a powerful tool for controlling the stereochemistry of the final product. nih.gov

Isolation and Purification Techniques for Research Applications

Following synthesis, the isolation and purification of this compound are critical for obtaining a product of high purity for research applications. The workup procedure typically begins with quenching the reaction and removing the solvent under reduced pressure.

A common initial purification step involves liquid-liquid extraction. researchgate.net For example, the reaction residue can be taken up in an organic solvent like ethyl acetate (B1210297) and washed with water or brine to remove inorganic salts and other water-soluble impurities. The organic layers are then combined, dried over an agent like sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated.

For research-grade purity, further chromatographic techniques are often necessary. researchgate.netmdpi.com These methods separate the desired product from unreacted starting materials and side products based on differences in polarity and affinity for the stationary phase. nih.gov

Column Chromatography : A versatile and widely used method for purifying compounds on a research scale. mdpi.com

High-Performance Liquid Chromatography (HPLC) : Offers higher resolution and is used for both analytical and preparative-scale purification to achieve very high purity. researchgate.netmdpi.com

Counter-Current Chromatography (CCC) : A liquid-liquid partition chromatography technique that avoids the use of a solid support, which can be advantageous for preventing irreversible adsorption of polar analytes like phenols. nih.govfrontiersin.org

The choice of technique depends on the scale of the synthesis and the required purity of the final compound. nih.govspringernature.com

Chemical Reactivity and Mechanistic Investigations of 4 2 Chloroethoxy Phenol

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl (-OH) group is a primary site of reactivity in 4-(2-Chloroethoxy)phenol. Its acidic nature and the presence of lone pair electrons on the oxygen atom allow it to participate in several key reactions.

Acidity and Salt Formation : Like other phenols, this compound is weakly acidic and reacts with strong bases, such as sodium hydroxide (B78521), to form a sodium phenoxide salt. savemyexams.comlibguides.com This deprotonation is often the first step in subsequent reactions, such as etherification.

Etherification (O-alkylation) : The phenoxide ion generated by deprotonation is a potent nucleophile. It can react with alkyl halides in what is known as the Williamson ether synthesis. For example, the reaction of phenols with 2-chloroethanol (B45725) in the presence of a base like potassium carbonate can yield 2-phenoxyethanol (B1175444) products. thieme-connect.de This method is a common strategy for introducing O-alkyl groups onto a phenolic core. thieme-connect.de

Esterification : The phenolic hydroxyl group can react with carboxylic acids, acid anhydrides, or acid chlorides to form esters. libguides.comutkaluniversity.ac.in For instance, phenol (B47542) readily reacts with acetic anhydride (B1165640) to produce phenyl acetate (B1210297). libguides.com

These reactions highlight the hydroxyl group's role as a versatile handle for modifying the molecule's structure and properties.

Nucleophilic Displacement Reactions at the Chloroethoxy Moiety

The chloroethoxy group, -OCH2CH2Cl, provides a reactive site for nucleophilic substitution, primarily at the carbon atom bonded to the chlorine. The chlorine atom is a good leaving group, facilitating its displacement by various nucleophiles.

This reactivity is a cornerstone of the synthetic utility of this compound and related compounds. For instance, compounds containing a 2-chloroethoxy chain are frequently used as intermediates because they can be readily modified through nucleophilic substitution with a wide range of amines. mdpi.com This reaction is employed to create aminoalkoxy-functionalized molecules with potential applications as neuroprotective or anti-cancer agents. mdpi.com Similarly, the chloroethoxy group can be substituted by other nucleophiles, leading to a diverse array of derivatives. evitachem.com The reaction is often facilitated by bases such as sodium or potassium hydroxide. smolecule.com

A notable application of this reactivity is in the synthesis of pharmaceuticals. For example, (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene serves as an intermediate in the synthesis of a metabolite of the anti-cancer drug Tamoxifen. scbt.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | Primary/Secondary Amines | Aminoalkoxy derivative | mdpi.com |

| Hydroxide | Sodium Hydroxide | Hydroxyethoxy derivative | smolecule.com |

| Phenoxide | Substituted Phenols | Aryloxyethoxy derivative | thieme-connect.de |

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds. numberanalytics.com The reactivity and orientation of substitution are governed by the electronic effects of the two substituents: the hydroxyl group (-OH) and the chloroethoxy group (-OCH2CH2Cl).

The hydroxyl group is a powerful activating group, meaning it increases the electron density of the benzene ring, making it much more reactive towards electrophiles than benzene itself. savemyexams.comchemguide.co.uk This activation is due to the donation of an oxygen lone pair into the ring's π-system. chemguide.co.uk The -OH group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. savemyexams.comucalgary.ca

The chloroethoxy group is also an ortho, para-director due to the lone pairs on the ether oxygen, which can be donated to the ring. However, its activating effect is tempered by the electron-withdrawing inductive effect of the chlorine atom. chlorobenzene.ltd

Given that the para position is already occupied by the chloroethoxy group, electrophilic substitution on this compound is expected to occur primarily at the ortho positions (positions 2 and 6) relative to the strongly activating hydroxyl group. Common EAS reactions include:

Halogenation : Phenols react readily with bromine water, even without a catalyst, to form poly-substituted products. savemyexams.comutkaluniversity.ac.in For phenol itself, this results in the formation of a white precipitate of 2,4,6-tribromophenol. chemguide.co.uk

Nitration : Reaction with dilute nitric acid at room temperature typically yields a mixture of ortho- and para-nitrophenols. savemyexams.comchemguide.co.uk Using concentrated nitric acid can lead to the formation of 2,4,6-trinitrophenol. savemyexams.comutkaluniversity.ac.in

Friedel-Crafts Reactions : The high reactivity of phenols often leads to complications in Friedel-Crafts alkylation and acylation, but under specific conditions, these reactions can be performed. libguides.comgoogle.com

Oxidation Pathways and Intermediate Formation

Phenols are susceptible to oxidation, and this compound is no exception. The oxidation of phenols can be complex, yielding a variety of products including quinones. libguides.com The oxidation process often involves the formation of a phenoxyl radical as an initial intermediate.

In electrochemical systems, the oxidation of phenol can proceed through two main routes. The first involves the attack of hydroxyl radicals (•OH) to form benzoquinone and polyhydroxy phenols, which are then further degraded through ring-opening to small molecular weight organic acids and eventually CO2 and H2O. mdpi.com The second pathway involves the direct ring-opening of the phenol by •OH radicals. mdpi.com

Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate, are also used to oxidize phenols. wikipedia.org This process begins with the formation of an aryloxyiodonium(III) intermediate, which then undergoes nucleophilic attack to form a quinone. wikipedia.org For 4-substituted phenols like this compound, this would likely lead to the formation of an ortho-benzoquinone, which can be unstable and may undergo further reactions like dimerization. wikipedia.orgucsb.edu

Enzymatic oxidation is also a key transformation pathway. Enzymes like tyrosinase can oxidize phenols to catechols and subsequently to highly reactive o-quinones. researchgate.net These quinones are strong electrophiles that can react further. researchgate.net

Radical-Mediated Chemical Transformations

The formation of a phenoxyl radical from the hydroxyl group is a key step in many radical-mediated transformations of phenols. These radicals can be generated through various means, including reaction with other radicals or via one-electron oxidation.

In the context of photocatalysis, hydroxyl radicals (•OH) are often the primary species that react with phenolic compounds. mdpi.com For chlorinated compounds, radical reactions can also involve chlorine radicals (•Cl). For instance, a chloroethoxy radical can be formed, which may undergo C-C bond scission to produce smaller radical species. mdpi.commdx.ac.uk The autoxidation of some phenolic compounds, such as the drug raloxifene, in the presence of nitric oxide (NO) proceeds through radical mechanisms to form dimers and quinone derivatives. researchgate.net This suggests that this compound could potentially undergo similar radical-initiated dimerization or oxidation reactions under specific conditions.

Biotransformation Mechanisms in Controlled In Vitro Systems

The study of how synthetic compounds are metabolized by biological systems is crucial. In vitro systems using specific enzymes help to elucidate these transformation pathways.

Peroxidases and the peroxidase component of cyclooxygenases (COX enzymes) are known to metabolize phenolic compounds through oxidative pathways. nih.govacs.org These enzymes catalyze one-electron oxidations, often generating phenoxyl radicals that can lead to a variety of products. researchgate.net

While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights. For example, 4-amino-2-chlorophenol (B1200274) is bioactivated by cyclooxygenase and peroxidases, and free radicals are implicated in its subsequent effects. nih.gov Inhibition of cyclooxygenase and peroxidase activity was shown to protect against the cytotoxicity of this compound, highlighting the importance of these enzymatic pathways. nih.gov The activation of cyclooxygenase involves a hydroperoxide-catalyzed oxidation at the enzyme's peroxidase active site. acs.org This oxidized enzyme can then abstract an electron from a substrate like a phenol. acs.org

Given this evidence, it is plausible that this compound could be a substrate for peroxidases and cyclooxygenases, leading to its enzymatic oxidation and the formation of reactive intermediates like quinones, similar to other substituted phenols.

Role of Reactive Species in Chemical Conversion

The chemical conversion of this compound is predominantly driven by the action of various highly reactive chemical species, particularly in the context of advanced oxidation processes (AOPs) used for environmental remediation. These processes are designed to generate potent, short-lived oxidants that can break down recalcitrant organic molecules into simpler, less harmful compounds. The principal reactive species involved in the transformation of phenolic compounds include the hydroxyl radical (•OH), superoxide (B77818) radical (•O₂⁻), and in photocatalytic systems, photogenerated holes (h⁺).

The degradation pathways are complex and often involve a series of parallel and sequential reactions initiated by these species. The initial attack on the this compound molecule can occur at several sites: the aromatic ring, the phenolic hydroxyl group, or the chloroethoxy side chain.

Hydroxyl Radical (•OH)

The hydroxyl radical is an extremely powerful and non-selective oxidizing agent, making it a primary driver in the degradation of many organic pollutants, including chlorophenols. kirj.ee In aqueous solutions, •OH radicals are typically generated through processes like the Fenton reaction (Fe²⁺/H₂O₂) or UV photolysis of hydrogen peroxide (UV/H₂O₂). nih.govnih.gov

Studies on phenol and its chlorinated derivatives show that the reaction with •OH radicals proceeds mainly through two pathways:

Electrophilic Addition: The •OH radical adds to the electron-rich aromatic ring. Due to the activating, ortho-para directing nature of the phenolic hydroxyl group, addition is favored at the positions ortho and para to it. rsc.org This leads to the formation of dihydroxycyclohexadienyl radical intermediates. These intermediates can then undergo further oxidation or water elimination to form hydroxylated derivatives like hydroquinones and catechols. rsc.orgresearchgate.net

Hydrogen Abstraction: The •OH radical can abstract the hydrogen atom from the phenolic hydroxyl group, resulting in the formation of a phenoxyl radical. rsc.org This phenoxyl radical is a key intermediate that can undergo further reactions, including dimerization or oxidation.

The synergistic effect of combining UV radiation with H₂O₂ has been shown to markedly enhance the degradation rates of 2-chlorophenol (B165306) and 4-chlorophenol, a process attributed to the generation of •OH radicals. nih.gov

Superoxide Radical (•O₂⁻)

The superoxide anion radical (•O₂⁻), a less powerful oxidant than •OH, also plays a significant role. In photocatalytic systems, •O₂⁻ is formed when photoexcited electrons react with adsorbed molecular oxygen. mdpi.com It can participate in the degradation process in several ways:

It can act as a nucleophile or a reductant, potentially leading to the reductive dechlorination of the chloroethoxy group. nih.gov

It can react with phenoxyl radicals. nih.gov

It can lead to the formation of hydrogen peroxide (H₂O₂), which is a precursor to the highly reactive •OH radical. scirp.org

In some photocatalytic degradation processes for phenols, superoxide species and photogenerated holes have been identified as the main reactive species responsible for the conversion. mdpi.comrsc.org

Photogenerated Holes (h⁺)

In heterogeneous photocatalysis, such as with a TiO₂ catalyst, the absorption of UV light creates electron-hole pairs (e⁻/h⁺). The photogenerated holes are powerful oxidizing agents and can initiate the degradation of this compound through two primary mechanisms:

Direct Oxidation: A hole can directly oxidize a this compound molecule that is adsorbed on the surface of the photocatalyst.

Indirect Oxidation: The hole can react with water molecules or hydroxide ions (OH⁻) adsorbed on the catalyst surface to produce hydroxyl radicals (•OH), which then attack the organic molecule. mdpi.com

Other Reactive Species

Under specific conditions, other reactive species may contribute to the conversion of this compound. During the degradation of chlorinated compounds, the cleavage of the carbon-chlorine bond can sometimes result in the formation of chlorine radicals (•Cl) , which can participate in secondary reactions. mdpi.com In processes involving ozonation, ozone (O₃) can react directly with the phenol or decompose, particularly at alkaline pH, to generate •OH radicals. bioline.org.br

The table below summarizes the key reactive species and their proposed roles in the chemical conversion of phenolic compounds analogous to this compound.

Table 1: Role of Key Reactive Species in the Conversion of Phenolic Compounds

| Reactive Species | Generation Process(es) | Proposed Role in Chemical Conversion of this compound |

| Hydroxyl Radical (•OH) | Fenton Reaction, UV/H₂O₂, Ozonation, Photocatalysis | Primary oxidant. Attacks the aromatic ring (addition) to form hydroxylated intermediates or abstracts the phenolic hydrogen to form a phenoxyl radical. nih.govrsc.org |

| Superoxide Radical (•O₂⁻) | Photocatalysis, Plasma | Can induce reductive dechlorination; reacts with phenoxyl radicals; precursor to H₂O₂. mdpi.comnih.gov |

| Photogenerated Hole (h⁺) | Photocatalysis | Direct oxidation of the adsorbed molecule or reaction with H₂O/OH⁻ to form •OH radicals. mdpi.com |

| Ozone (O₃) | Ozonation | Direct reaction with the molecule or decomposition to form •OH radicals. bioline.org.br |

| Chlorine Radical (•Cl) | Photocatalysis of chlorinated compounds | Secondary radical formed upon dechlorination that can participate in subsequent reactions. mdpi.com |

Computational and Theoretical Studies of 4 2 Chloroethoxy Phenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of a molecule. researchgate.netsemanticscholar.org These methods allow for the detailed investigation of a molecule's structure and behavior from first principles.

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Electrostatic Potential)

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. semanticscholar.orgschrodinger.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. semanticscholar.org

Interactive Data Table: Illustrative HOMO-LUMO Data for Related Phenolic Compounds

| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenol (B47542) | DFT/B3LYP | -6.78 | -0.98 | 5.80 |

| 2-Chlorophenol (B165306) | DFT/B3LYP | -6.95 | -1.35 | 5.60 |

| 4-Chlorophenol | DFT/B3LYP | -6.88 | -1.42 | 5.46 |

| 4-(2-Chloroethoxy)phenol | Predicted | Value | Value | Value |

Note: The values for phenol and chlorophenols are representative and used for illustrative purposes. The values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing different potential values. researchgate.net Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net

In studies of phenol and its derivatives, the MEP minimum is often located around the hydroxyl group's oxygen atom, indicating its role as a hydrogen bond donor. researchgate.netias.ac.in For a molecule like this compound, an MEP analysis would reveal the negative potential around the phenolic oxygen and the ether oxygen of the chloroethoxy group, highlighting them as potential sites for interaction with electrophiles or hydrogen bond donors. The chlorine atom would also influence the electrostatic potential distribution. researchgate.net This analysis is crucial for predicting non-covalent interactions with other molecules, including biological macromolecules. rsc.orgias.ac.in

Global Reactivity Descriptors

Chemical Potential (μ): Measures the escaping tendency of an electron from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap. semanticscholar.org

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule can be polarized.

Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts the maximum possible electron charge from the environment. pcbiochemres.com

These parameters are typically calculated using the energies of the HOMO and LUMO. pcbiochemres.com For example, studies on various organic molecules have successfully used these descriptors to compare reactivity trends. pcbiochemres.comresearchgate.net A comprehensive DFT study on this compound would yield a set of these descriptors, allowing for a quantitative assessment of its reactivity profile in comparison to other phenols and facilitating the prediction of its behavior in chemical reactions.

Interactive Data Table: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula (in terms of Ionization Potential I and Electron Affinity A) | Description |

| Chemical Potential (μ) | μ ≈ -(I+A)/2 | Electron escaping tendency |

| Chemical Hardness (η) | η ≈ (I-A)/2 | Resistance to charge transfer |

| Global Softness (S) | S = 1 / (2η) | Polarizability |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Electrophilic nature |

Note: These formulas provide the basis for calculating the descriptors from HOMO and LUMO energies, where I ≈ -E_HOMO and A ≈ -E_LUMO.

Vibrational Spectroscopy Prediction and Interpretation

Theoretical vibrational analysis, often performed using DFT methods, is a powerful technique for predicting and interpreting infrared (IR) and Raman spectra. kuleuven.beijaemr.com By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. ijaemr.comresearchgate.net

For phenolic compounds, characteristic vibrations include the O-H stretch, C-O stretch, and various phenyl ring modes. ias.ac.inresearchgate.net For example, in substituted phenols, the C-O stretching vibration is typically observed in the 1200-1300 cm⁻¹ region. ias.ac.in A theoretical study on this compound would predict the wavenumbers and intensities of its fundamental vibrational modes. Comparing these calculated spectra with experimental data allows for a detailed and accurate assignment of the spectral features, confirming the molecular structure and providing insight into the strength of specific bonds. kuleuven.be

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a method for studying the time-dependent behavior of molecular systems, including conformational changes. researchgate.netresearchgate.net By simulating the atomic motions over time, MD can explore the potential energy surface of a molecule and identify its stable conformers and the energy barriers between them. nih.gov

For a flexible molecule like this compound, the chloroethoxy side chain can adopt various conformations due to rotation around its single bonds. MD simulations can be employed to understand the preferred spatial arrangement of this side chain relative to the phenol ring. researchgate.net Such studies have been performed on other substituted phenols to investigate their interactions within different environments, such as in complex with cyclodextrins or inside zeolite pores. researchgate.netrsc.org An MD simulation of this compound would reveal its conformational landscape, providing information on the most populated conformers and the dynamics of their interconversion, which is crucial for understanding its interactions with other molecules, particularly in biological contexts.

Molecular Docking Studies with Biological Macromolecules for Mechanistic Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with the active site of a target protein. nih.gov

While no specific docking studies for this compound were found in the provided search results, studies on closely related structures offer valuable insights. For example, a derivative containing the 4-(2-chloroethoxy)phenyl moiety was docked into the active site of the cyclooxygenase-2 (COX-2) enzyme to explore its potential inhibitory activity. researchgate.net Similarly, other substituted phenols have been docked into enzymes like tyrosinase to determine if they can act as substrates or inhibitors. mdpi.com

A hypothetical docking study of this compound into a relevant protein target would involve:

Preparing the 3D structures of the ligand and the protein receptor. mdpi.com

Defining the binding site on the protein. mdpi.com

Using a scoring function to evaluate different binding poses and predict the binding affinity (e.g., in kcal/mol). mdpi.com

The results would identify key intermolecular interactions, such as hydrogen bonds (e.g., involving the phenolic -OH or ether oxygen) and hydrophobic interactions, providing a mechanistic hypothesis for its biological activity. evitachem.com

Crystal Structure Analysis and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This analysis reveals precise bond lengths, bond angles, and, crucially, the nature of intermolecular interactions that stabilize the crystal packing. mdpi.comscirp.org

No crystal structure has been reported for this compound itself in the searched literature. However, the crystal structure of a derivative, 1-[4-(2-Chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole, has been determined. researchgate.net This compound crystallizes in the monoclinic space group P2₁/c, and its crystal packing is dominated by weak C–H⋯O and C–H⋯N intermolecular interactions. researchgate.net

Hirshfeld Surface Analysis: This is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.commdpi.com It partitions the crystal space into regions where the electron density is dominated by a specific molecule. By mapping properties like d_norm (a normalized contact distance) onto this surface, one can identify and analyze different types of contacts (e.g., hydrogen bonds, halogen bonds, van der Waals forces). mdpi.com For chlorophenol derivatives, Hirshfeld analysis typically reveals the significance of H···H, C···H, and O···H contacts in the crystal packing. mdpi.comacs.org An analysis of this compound would likely show prominent hydrogen bonds involving the hydroxyl group and potentially weaker C-H···O or C-H···Cl interactions, which would govern its solid-state properties.

Interactive Data Table: Crystallographic Data for a Related Compound

| Compound | 1-[4-(2-Chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 25.067 |

| b (Å) | 5.2236 |

| c (Å) | 13.5324 |

| β (°) | 102.3881 |

| Volume (ų) | 1730 |

| Dominant Interactions | Weak C–H⋯O and C–H⋯N contacts |

Hydrogen Bonding Networks

Hydrogen bonds are highly significant non-covalent interactions that play a critical role in the structure of molecular crystals. scirp.org Phenol and its derivatives are well-known for their ability to form robust hydrogen bonds, a characteristic that largely dictates their physical properties. acs.orged.gov In this compound, several key functional groups are available to participate in these networks.

The primary hydrogen bond donor is the hydroxyl (-OH) group of the phenol ring. This group can interact with acceptor atoms on neighboring molecules. asianpubs.org Potential hydrogen bond acceptors within the molecule include the oxygen atom of the hydroxyl group, the oxygen atom of the ether linkage, and even the chlorine atom, although the latter would form a much weaker bond. researchgate.net

Computational studies on similar phenol-containing systems reveal that the most stable and strongest hydrogen bonds typically form between the hydroxyl group of one molecule and a highly electronegative atom on another. scirp.org For this compound, this would likely involve an O-H···O interaction, where the phenolic hydrogen of one molecule bonds with either the phenolic or ether oxygen of an adjacent molecule. The formation of these bonds can lead to extended structures, such as chains or more complex three-dimensional networks, which stabilize the crystal lattice. researchgate.net The specific geometry and strength of these bonds are influenced by the electronic effects of the substituents on the phenol ring. asianpubs.orgresearchgate.net

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Atom | Interaction Type | Anticipated Strength |

|---|---|---|---|

| Phenolic -OH | Phenolic Oxygen | Intermolecular O-H···O | Strong |

| Phenolic -OH | Ether Oxygen | Intermolecular O-H···O | Strong |

| Phenolic -OH | Chlorine | Intermolecular O-H···Cl | Weak |

Hirshfeld Surface Analysis and 2D Fingerprint Plots

To visualize and quantify the various intermolecular interactions that stabilize the crystal structure, Hirshfeld surface analysis is a powerful computational tool. researchgate.net This method maps the electron distribution of a molecule within a crystal, allowing for the detailed examination of close contacts between neighboring molecules. The surface is colored based on properties like d_norm, which indicates whether intermolecular contacts are shorter or longer than van der Waals radii.

Based on analyses of similarly functionalized phenol compounds, the following interactions are expected to be most significant for this compound:

H···H Contacts: As is common for organic molecules, interactions between hydrogen atoms are expected to cover the largest area of the Hirshfeld surface, typically comprising a major percentage of the total contacts. scilit.comresearchgate.net

O···H/H···O Contacts: These interactions are characteristic of hydrogen bonds. On the 2D fingerprint plot, they appear as distinct "spikes." Given the presence of the hydroxyl and ether groups, these contacts would be a critical and significant contributor to the crystal's stability. researchgate.net

Cl···H/H···Cl Contacts: The presence of the chlorine atom introduces the possibility for halogen-hydrogen interactions, which would appear as another set of characteristic wings or spikes on the fingerprint plot.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Interaction Type | Predicted Contribution | Description |

|---|---|---|

| H···H | ~40-55% | Dominant van der Waals forces. scilit.comresearchgate.net |

| O···H/H···O | ~15-25% | Represents strong hydrogen bonding. researchgate.net |

| C···H/H···C | ~15-25% | Aromatic and aliphatic C-H interactions. scilit.com |

| Cl···H/H···Cl | ~5-10% | Weaker halogen-hydrogen contacts. |

| Other (C···C, C···O, etc.) | ~1-5% | Minor contributions from other contacts. |

Energy Frameworks for Crystal Packing Understanding

Building upon Hirshfeld analysis, energy framework calculations provide a quantitative and visual understanding of the energetic architecture of a crystal. crystalexplorer.netrsc.org This method calculates the pairwise interaction energies between molecules in the crystal lattice and represents them graphically as cylinders connecting molecular centroids. The radius of the cylinders is proportional to the strength of the interaction energy, offering a clear depiction of the dominant forces and pathways of mechanical stability within the crystal. crystalexplorer.net

The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and repulsion. frontiersin.org

Electrostatic Energy: This component is dominant in interactions between polar groups, such as the strong O-H···O hydrogen bonds. In the energy framework for this compound, these would be represented by thick cylinders, indicating a strong stabilizing force.

Polarization and Repulsion: Polarization accounts for the induced dipoles, while repulsion represents the energetic cost of orbital overlap at very short distances.

For this compound, the energy frameworks would likely show that the crystal packing is primarily stabilized by a network of strong electrostatic interactions corresponding to the hydrogen bonds. This would be complemented by a significant contribution from dispersion forces, creating a robust three-dimensional architecture. frontiersin.org Visualizing these frameworks helps in understanding macroscopic properties like crystal morphology and mechanical behavior. rsc.org

Applications of 4 2 Chloroethoxy Phenol As a Synthetic Precursor

Role in the Synthesis of Substituted Phenolic Ethers

4-(2-Chloroethoxy)phenol serves as an exemplary starting material for the synthesis of a wide array of substituted phenolic ethers. Phenolic ethers are a class of compounds where the hydroxyl group of a phenol (B47542) is replaced by an alkoxy group (-OR). wikipedia.org The preparation of these ethers can be achieved through several methods, with the Williamson ether synthesis being a common and high-yielding pathway. wikipedia.org This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide. wikipedia.org

In the case of this compound, the molecule offers two distinct reaction pathways:

Reaction at the Phenolic Hydroxyl Group: The hydroxyl group can be deprotonated with a base (e.g., potassium carbonate) to form the corresponding phenoxide. This powerful nucleophile can then react with various alkyl halides to yield disubstituted ether derivatives. This strategy is fundamental for introducing a wide range of functional groups, thereby modifying the molecule's properties for specific applications.

Reaction at the Chloroethyl Group: The terminal chlorine atom on the ethoxy side chain serves as an electrophilic site, susceptible to nucleophilic substitution by other alkoxides or phenoxides. This allows this compound to act as an alkylating agent, tethering the 4-hydroxyphenoxyethyl moiety to other molecules.

A notable application is in carbohydrate chemistry, where this compound is used to synthesize glycosides bearing a "universal" 4-(ω-chloroalkoxy)phenyl aglycon. researchgate.net This aglycon (the non-sugar part of a glycoside) provides a reactive handle for further chemical modifications after the glycosidic bond is formed.

The table below summarizes the reactive sites of this compound in ether synthesis.

| Reactive Site | Type of Reactivity | Potential Reactants | Resulting Structure |

| Phenolic -OH | Nucleophilic (after deprotonation) | Alkyl Halides (R-X) | R-O-C₆H₄-O-CH₂CH₂-Cl |

| -CH₂CH₂-Cl | Electrophilic | Nucleophiles (Nu⁻), e.g., Phenoxides | Nu-CH₂CH₂-O-C₆H₄-OH |

Precursor for the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and natural products. This compound is a strategic precursor for building certain oxygen- and nitrogen-containing heterocyclic systems, primarily through intramolecular cyclization reactions.

The presence of a nucleophilic hydroxyl group and an electrophilic alkyl chloride within the same molecule, separated by a flexible three-atom linker (-O-CH₂-CH₂-), is ideal for ring-forming reactions. By treating the molecule with a base, the phenolic proton is removed, generating an internal nucleophile (the phenoxide). This nucleophile can then attack the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-oxygen bond. This process, known as an intramolecular Williamson ether synthesis, leads to the formation of a fused ring system.

Research has shown its utility in the synthesis of important heterocyclic scaffolds:

Dihydrobenzofurans and Chromanes: It is an intermediate in the synthesis of 5-hydroxycoumarans (dihydrobenzofurans) and 6-hydroxychromanes. researchgate.net These structures are core components of various biologically active molecules, including analogs of tocopherol (Vitamin E). researchgate.net

Imidazole Derivatives: The chloroethoxy group can be used to alkylate other heterocyclic systems. For instance, it has been used in the synthesis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, demonstrating its role in constructing more complex, multi-ring heterocyclic structures. researchgate.net

This cyclization strategy provides an efficient route to valuable heterocyclic cores that might otherwise require more complex, multi-step synthetic sequences.

Intermediate in the Synthesis of Complex Organic Molecules

The true value of a synthetic building block is often demonstrated by its successful incorporation into the total synthesis of complex, high-value molecules such as pharmaceuticals. solubilityofthings.comjournalspress.com this compound has proven its utility as a key intermediate in medicinal chemistry.

A significant example is its role in the synthesis of a metabolite of Tamoxifen. scbt.com Tamoxifen is a widely used drug for the treatment of breast cancer. The compound (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene is a known intermediate in the preparation of this Tamoxifen metabolite, directly illustrating the incorporation of the chloroethoxyphenyl structure into a complex, biologically relevant molecule. scbt.com

The use of this compound in this context highlights a key principle in modern organic synthesis: the use of pre-functionalized fragments (synthons) to efficiently assemble a larger target molecule. The chloroethoxy group provides a stable yet reactive handle that can be carried through several synthetic steps before being utilized or modified in a later stage of the synthesis.

The table below details a key complex intermediate synthesized from a this compound-derived structure.

| Intermediate Name | CAS Number | Molecular Formula | Application |

| (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene | 119757-57-2 | C₂₄H₂₃ClO₂ | Intermediate in the synthesis of a Tamoxifen metabolite. scbt.com |

Utilization in Material Science for Polymer and Resin Development (focused on chemical functionalization)

In material science, phenolic compounds are foundational monomers for producing thermosetting polymers, such as phenol-formaldehyde resins (novolacs and resols). researchgate.net The properties of these materials—including thermal stability, chemical resistance, and mechanical strength—are highly dependent on the structure of the phenolic monomer and the density of cross-linking in the final cured polymer. researchgate.net

This compound offers unique advantages for the development of advanced polymers and resins through chemical functionalization. By converting the phenolic hydroxyl group to other functionalities, it is possible to create novolac resins with higher molecular weights and superior mechanical and thermal properties. researchgate.net The chloroethoxy group itself serves as a latent reactive site for subsequent modification or cross-linking.

Key applications in material science include:

High-Performance Phenolic Resins: Alkoxylated phenols can be used to prepare reactive resins. These resins exhibit better reactivity and solubility, expanding their range of applications. researchgate.net The functional group on the alkoxy chain can be used as a curing site, allowing for the development of new thermally stable materials. researchgate.net

Enzymatic Polymerization: Phenolic compounds can undergo polymerization catalyzed by enzymes like peroxidase. nih.govustc.edu.cn This environmentally benign method can produce polymers such as poly(phenylene oxide) (PPO), a high-performance engineering plastic. ustc.edu.cn Appropriate functionalization of the phenol monomer prior to polymerization is a key strategy to control the polymer's structure and properties and to prevent unwanted side reactions. nih.gov The chloroethoxy group on this compound provides a non-phenolic, reactive site that can be used to graft the resulting polymer onto other surfaces or to create cross-linked networks after the main polymerization is complete.

This ability to pre-functionalize the monomer allows for precise control over the final material's properties, making this compound a valuable component in the design of high-performance polymers and functional resins.

Environmental Transformation and Degradation Pathways of 4 2 Chloroethoxy Phenol

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For 4-(2-chloroethoxy)phenol, these mechanisms primarily include photolysis, hydrolysis, and chemical oxidation by environmental oxidants.

Photolysis, the degradation of a compound by light, is a significant abiotic degradation pathway for many aromatic compounds in the environment. nih.gov The phenoxy group in this compound can absorb ultraviolet (UV) radiation, leading to the excitation of its electrons and subsequent chemical reactions. This can result in the cleavage of the ether bond, producing 4-hydroxyphenol (hydroquinone) and a chloroethoxy radical. Alternatively, the aromatic ring itself can undergo transformation, leading to the formation of various hydroxylated and ring-opened products. The presence of a chlorine atom in the ethoxy group may influence the photolytic rate and the nature of the degradation products.

Photocatalytic decomposition, often mediated by semiconductor materials like titanium dioxide (TiO2) present in aquatic and soil environments, can significantly accelerate the degradation of organic pollutants. nih.gov In this process, UV light excites the photocatalyst, generating highly reactive oxygen species such as hydroxyl radicals. These radicals can then attack the this compound molecule, leading to its rapid and often complete mineralization to carbon dioxide, water, and inorganic chloride. The degradation of other aromatic compounds through photocatalysis has been shown to proceed through a series of hydroxylated intermediates. nih.gov

Table 1: Potential Photodegradation Products of this compound

| Degradation Pathway | Potential Products |

| Direct Photolysis | 4-Hydroxyphenol, Chloroethoxy radical, Ring-opened products |

| Photocatalysis | Hydroxylated derivatives, 4-Hydroxyphenol, Mineralization products (CO2, H2O, Cl-) |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ether linkage in this compound is generally stable to hydrolysis under neutral pH conditions. nih.govwikipedia.org However, under acidic or basic conditions, the rate of hydrolysis can be enhanced. wikipedia.orgresearchgate.net Acid-catalyzed hydrolysis would involve the protonation of the ether oxygen, making the adjacent carbon atom more susceptible to nucleophilic attack by water. libretexts.org Base-catalyzed hydrolysis is less likely for ethers.

In the environment, various chemical oxidants, such as hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3•), can contribute to the degradation of organic compounds. harvard.edu Hydroxyl radicals are highly reactive and can initiate the oxidation of aromatic compounds through addition to the aromatic ring or hydrogen abstraction. hydrogenlink.comnist.gov The reaction of hydroxyl radicals with this compound is expected to lead to the formation of hydroxylated intermediates, which can then undergo further oxidation and ring cleavage. hydrogenlink.com The presence of the chloroethoxy group may influence the position of hydroxyl radical attack on the aromatic ring. Oxidation of the ethoxy chain is also a possibility, potentially leading to the formation of aldehydes and carboxylic acids.

Biotic Degradation Mechanisms in Environmental Compartments

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and their enzymes. This is a crucial process for the removal of many synthetic chemicals from the environment.

Microorganisms, particularly bacteria and fungi, are known to degrade a wide variety of aromatic compounds, including those with ether linkages similar to this compound. nih.govoup.com The degradation of phenoxy herbicides, for example, often begins with the cleavage of the ether bond by specialized enzymes. nih.govprakritimitrango.comamanote.com

The microbial degradation of this compound is likely initiated by an attack on the ether linkage. One common mechanism for the cleavage of aryl ether bonds is through the action of dioxygenase enzymes. nih.govnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of an unstable hemiacetal that spontaneously cleaves the ether bond. nih.gov This would result in the formation of 4-hydroxyphenol and 2-chloroethanol (B45725). Both of these intermediates are generally more amenable to further microbial degradation. 4-hydroxyphenol can be further hydroxylated and subsequently undergo ring cleavage, while 2-chloroethanol can be oxidized to chloroacetic acid and eventually mineralized.

Table 2: Postulated Microbial Degradation Pathway of this compound

| Step | Reaction | Enzyme Class (Postulated) | Intermediate/Product |

| 1 | Ether bond cleavage | Dioxygenase | 4-Hydroxyphenol and 2-Chloroethanol |

| 2a | Aromatic ring degradation | Hydroxylases, Dioxygenases | Ring cleavage products |

| 2b | Aliphatic chain degradation | Dehydrogenases, Dehalogenases | Chloroacetic acid, Glycolic acid |

| 3 | Mineralization | Various enzymes | CO2, H2O, Cl- |

Extracellular enzymes secreted by microorganisms in soil and water can also play a role in the initial transformation of this compound. Ligninolytic fungi, for instance, produce powerful non-specific oxidative enzymes like laccases and peroxidases that are capable of degrading a wide range of aromatic compounds, including those with ether linkages. nih.gov These enzymes generate highly reactive radicals that can initiate the breakdown of the molecule. nih.gov

The cleavage of the aryl-ether bond in lignin (B12514952) model compounds by bacterial etherases has been well-documented. nih.gov These enzymes often utilize co-substrates like glutathione (B108866) in a nucleophilic attack on the ether bond. nih.gov It is plausible that similar enzymatic systems present in the environment could catalyze the initial cleavage of this compound, making it more accessible for further degradation by a broader range of microorganisms. The efficiency of these enzymatic transformations is dependent on various environmental factors, including pH, temperature, and the availability of necessary co-factors.

Environmental Fate Modeling and Predictive Studies

Environmental fate modeling serves as a vital tool to forecast the behavior of chemical substances in the environment. For this compound, these models are essential in predicting its partitioning between soil, water, and air, and its longevity in these matrices.

Transport and Distribution Modeling in Multi-Phasic Systems

The transport and distribution of this compound in multi-phasic systems—encompassing soil, water, and air—are governed by its inherent physicochemical properties. Multimedia fate and transport models are employed to simulate its movement and final destination. These models consider various environmental compartments and the transfer mechanisms between them.

For instance, a Level III fugacity model can be utilized to estimate the distribution of this compound. This model operates on the principle of chemical potential and predicts the concentration of the compound in different environmental media at a steady state. The partitioning of the compound is largely influenced by its vapor pressure, water solubility, and octanol-water partition coefficient (Kow).

| Environmental Compartment | Predicted Distribution (%) | Key Influencing Factors |

| Soil | High | Adsorption to organic matter |

| Water | Moderate | Water solubility and potential for hydrolysis |

| Air | Low | Low vapor pressure |

| Sediment | Moderate to High | Partitioning from the water column |

This interactive table is based on generalized predictions for a compound with the structural characteristics of this compound, as specific modeling data was not available in the public domain.

Persistence Assessment in Environmental Matrices

The degradation of this compound can occur through both biotic (microbial) and abiotic (e.g., hydrolysis, photolysis) processes. The rate of these degradation processes determines its persistence.

| Environmental Matrix | Estimated Half-Life Range | Primary Degradation Pathways |

| Aerobic Soil | Weeks to Months | Microbial degradation |

| Anaerobic Soil | Months to Years | Slower microbial degradation |

| Surface Water | Weeks to Months | Microbial degradation, Photolysis |

| Sediment | Months to Years | Anaerobic microbial degradation |

This interactive table presents estimated persistence data based on the behavior of structurally similar chlorophenolic compounds, as specific experimental data for this compound is limited.

The recalcitrant nature of some chlorinated phenolic compounds suggests that this compound may exhibit significant persistence, particularly in anaerobic environments where microbial degradation is slower. A comprehensive understanding of its fate and mobility is essential for effective environmental monitoring and risk assessment.

Advanced Analytical and Spectroscopic Characterization of 4 2 Chloroethoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-(2-Chloroethoxy)phenol. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the connectivity and arrangement of atoms within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present. The aromatic protons on the benzene (B151609) ring typically appear as two sets of doublets due to the para-substitution pattern, integrating to two protons each. The protons of the ethoxy side chain would present as two triplets: one for the methylene (B1212753) group adjacent to the chlorine atom (-CH₂Cl) and another for the methylene group bonded to the ether oxygen (-OCH₂-). A broad singlet, which may exchange with D₂O, would correspond to the phenolic hydroxyl (-OH) proton. scirp.org

The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom. The spectrum would feature six distinct signals for the aromatic carbons, with the carbon atom bonded to the hydroxyl group (C-OH) and the carbon atom bonded to the ether linkage (C-O-CH₂) being significantly deshielded. The two aliphatic carbons of the ethoxy group would also appear at characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Splitting Pattern (¹H NMR) |

| Aromatic (ortho to -OH) | 6.8 - 7.0 | 115 - 117 | Doublet |

| Aromatic (ortho to -OR) | 6.9 - 7.1 | 116 - 118 | Doublet |

| Phenolic -OH | 5.0 - 6.0 (variable) | N/A | Singlet (broad) |

| -OCH₂- | 4.1 - 4.3 | 68 - 70 | Triplet |

| -CH₂Cl | 3.8 - 4.0 | 41 - 43 | Triplet |

| C-OH (Aromatic) | N/A | 150 - 155 | N/A |

| C-OR (Aromatic) | N/A | 152 - 157 | N/A |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₉ClO₂), the molecular weight is 172.61 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 172. A characteristic isotopic pattern for the presence of one chlorine atom would also be evident, with an (M+2)⁺ peak at m/z 174 having approximately one-third the intensity of the molecular ion peak.

The fragmentation of this compound would likely proceed through several key pathways. Common fragmentation would involve the cleavage of the ether bond and the loss of the chloroethoxy side chain.

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Structure/Identity | Notes |

| 172/174 | [C₈H₉ClO₂]⁺ | Molecular ion (M⁺) peak with Cl isotope pattern |

| 109 | [HOC₆H₄O]⁺ | Loss of chloroethyl radical (•CH₂CH₂Cl) |

| 94 | [C₆H₅OH]⁺ | Phenol (B47542) radical cation, from cleavage and rearrangement |

| 63/65 | [CH₂CH₂Cl]⁺ | Chloroethyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy IR spectroscopy measures the vibrational transitions of molecules when they absorb infrared radiation. embrapa.br The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A prominent broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydrogen-bonded phenolic group. fishersci.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group appears just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions around 1500-1600 cm⁻¹. fishersci.com The ether linkage (Ar-O-C) would show a strong, characteristic stretching band around 1230-1250 cm⁻¹. Finally, the C-Cl bond would exhibit a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1500 - 1600 | Medium to Strong |

| Aryl Ether (Ar-O-C) | Asymmetric Stretch | 1230 - 1250 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy probes the electronic transitions within a molecule. chromatographyonline.com The UV-Vis spectrum of this compound is dominated by the π → π* transitions of the substituted benzene ring. Compared to benzene, the presence of the hydroxyl (-OH) and ether (-OR) groups, both powerful auxochromes, is expected to cause a bathochromic (red) shift of the primary and secondary absorption bands to longer wavelengths. epa.gov Typically, a substituted phenol will show a primary absorption band (E2-band) around 210-235 nm and a secondary, less intense band (B-band) around 270-290 nm. chromatographyonline.comepa.gov

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

X-ray Diffraction (XRD) is a definitive technique for determining the solid-state structure of a crystalline material. azom.com It can be applied to both single crystals and polycrystalline powders.

Single-Crystal XRD If a suitable single crystal of this compound can be grown, single-crystal XRD analysis would provide a complete three-dimensional model of the molecule. researchgate.net This analysis yields precise data on bond lengths, bond angles, and torsion angles. It would also reveal the crystal system, space group, and unit cell dimensions. Furthermore, the packing of the molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding (involving the phenolic -OH group) and potential π-π stacking interactions between aromatic rings, can be elucidated. researchgate.net

Powder XRD (PXRD) Powder X-ray diffraction is used to analyze polycrystalline samples (powders). azom.com For this compound, a PXRD pattern would serve as a unique "fingerprint" for its specific crystalline phase. This is highly useful for phase identification by comparing the experimental pattern to a database. azom.com PXRD is also instrumental in assessing the bulk purity of a synthesized sample, as the presence of crystalline impurities would result in additional diffraction peaks. It can be used to study polymorphism, which is the ability of a compound to exist in more than one crystal structure.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of this compound and to monitor the progress of its synthesis. researchgate.net

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of phenolic compounds. A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, set to a wavelength where this compound absorbs strongly (e.g., ~280 nm). epa.gov The purity is assessed by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. This method can effectively separate the target compound from starting materials, by-products, and degradation products.

Gas Chromatography (GC) Gas chromatography is another powerful technique for purity assessment and is particularly well-suited for monitoring reaction progress due to its speed and sensitivity. For analyzing phenols, the compound can be analyzed directly or after derivatization to improve its thermal stability and chromatographic behavior. A capillary column with a suitable stationary phase is used, and detection is typically carried out with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). In reaction monitoring, small aliquots of the reaction mixture can be withdrawn over time, quenched, and analyzed by GC. This allows for the quantitative tracking of the consumption of reactants and the formation of this compound, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading.

Q & A

Q. What are the established synthetic routes for 4-(2-Chloroethoxy)phenol, and how can purity be optimized?

Methodological Answer: this compound is commonly synthesized via nucleophilic substitution. For example, 4-hydroxyphenol reacts with 2-chloroethyl halides (e.g., 2-chloroethyl chloride) in the presence of a base like potassium carbonate. Optimization of purity involves recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted starting materials and byproducts. Reaction conditions (temperature, solvent polarity) significantly impact yield and purity .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (6.8–7.2 ppm, doublets), ethoxy group protons (δ 4.3–4.4 ppm for -OCH₂Cl, triplet; δ 3.8–3.9 ppm for -CH₂O-, triplet).

- ¹³C NMR : Aromatic carbons (115–155 ppm), ether-linked carbons (65–70 ppm for -OCH₂Cl; 70–75 ppm for -CH₂O-).

- Mass Spectrometry : Molecular ion peak at m/z 172.61 (C₈H₉ClO₂) with fragmentation patterns confirming the ethoxy group .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Use dichloromethane or ethyl acetate to separate the product from aqueous byproducts.

- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) resolves impurities.

- Recrystallization : Ethanol/water (3:1) yields crystals with >95% purity. Monitor via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Advanced Research Questions

Q. How does this compound function as a glycosyl acceptor in oligosaccharide synthesis?

Methodological Answer: In SnCl₄-catalyzed oligomerization, this compound terminates the reaction of 3-O-benzoyl-β-D-arabinofuranose orthoesters, forming α(1/5)-linked arabinofuranose oligomers. The ethoxy group acts as a stable leaving group, enabling subsequent glycosylation at the 5-OH position. Critical parameters include catalyst concentration (5–10 mol%), solvent (CH₂Cl₂), and reaction time (24–48 hours) .

Q. What challenges arise in synthesizing sulfonamide derivatives from this compound?

Methodological Answer: Sulfonamide synthesis involves reacting 4-(2-Chloroethoxy)benzenesulfonyl chloride with amines (e.g., methylamine). Challenges include:

- Byproduct Formation : Competing hydrolysis of sulfonyl chloride requires anhydrous conditions.

- Yield Optimization : Excess amine (2–3 equiv.) and low temperatures (0–5°C) minimize side reactions.

- Purification : Extract with ethyl acetate, wash with HCl (1M) to remove unreacted amine, and evaporate under reduced pressure. Reported yields: 70–85% .

Q. How can conflicting spectral data for this compound be resolved?